2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride
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Overview
Description
2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3S and a molecular weight of 228.7 g/mol . It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a thiolane ring with a dioxo substitution, making it a unique scaffold for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the target compound . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dioxo group to a thiol or thioether group.
Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The dioxo-thiolane ring structure allows for specific interactions with various biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(1,1-dioxotetrahydrothiophen-3-yl)acetamide hydrochloride
- 2-Amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide hydrochloride
Uniqueness
2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride is unique due to its specific dioxo-thiolane ring structure, which imparts distinct chemical and biological properties. This structural feature allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in scientific research .
Properties
IUPAC Name |
2-amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.ClH/c7-5(6(8)9)4-1-2-12(10,11)3-4;/h4-5H,1-3,7H2,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUKDBYDBUIUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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